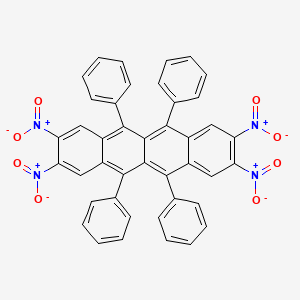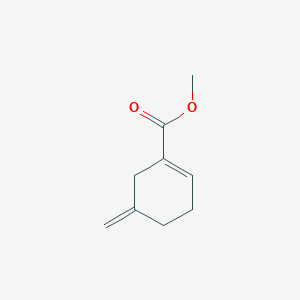
Trimethyl(4-phenylnon-4-EN-1-YN-1-YL)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its unique structure, which includes a phenyl group and a non-4-en-1-yn-1-yl group attached to a silicon atom. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane typically involves the reaction of an appropriate alkyne with a trimethylsilyl group. One common method is the palladium-catalyzed silylation of alkynes, which proceeds under mild and neutral conditions. This reaction can be extended to include the synthesis of allylsilanes by changing the dimetallic reagent .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as distillation and purification to isolate the desired product.
化学反応の分析
Types of Reactions
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, chlorosilanes, and various catalysts such as palladium and nickel. Reaction conditions often involve mild temperatures and neutral pH to ensure selectivity and high yields .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in materials science and organic synthesis.
科学的研究の応用
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the study of biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Research is ongoing into the potential use of organosilicon compounds in drug delivery and medical imaging.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane involves the formation of carbon-silicon bonds through electrophilic substitution. The carbon-silicon bond is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to the formation of new carbon-carbon bonds at specific positions .
類似化合物との比較
Similar Compounds
- Phenyltrimethylsilane
- Diphenylsilane
- Triphenylsilane
- Tris(trimethylsilyl)silane
Uniqueness
Trimethyl(4-phenylnon-4-en-1-yn-1-yl)silane is unique due to its specific structure, which includes both a phenyl group and a non-4-en-1-yn-1-yl group. This structure imparts unique reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
834897-88-0 |
|---|---|
分子式 |
C18H26Si |
分子量 |
270.5 g/mol |
IUPAC名 |
trimethyl(4-phenylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C18H26Si/c1-5-6-8-12-18(15-11-16-19(2,3)4)17-13-9-7-10-14-17/h7,9-10,12-14H,5-6,8,15H2,1-4H3 |
InChIキー |
GFGMYJXFIRLAKN-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C(CC#C[Si](C)(C)C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)
![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)


![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)


![({6-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B14186637.png)
![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)

![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)

![4-[2-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy]butanoic acid](/img/structure/B14186665.png)
